2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

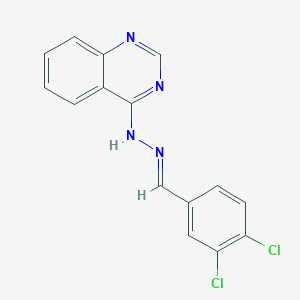

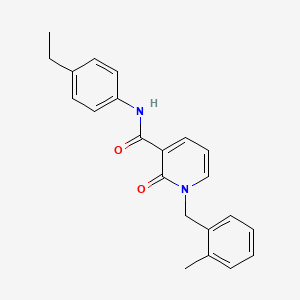

The compound “2-((5-(4-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups and structural features. It includes an azepane ring, a phenyl group, an oxadiazole ring, and a thioether linkage .

Molecular Structure Analysis

The molecule contains a seven-membered azepane ring, a five-membered 1,3,4-oxadiazole ring, and a six-membered phenyl ring . These rings may impart specific chemical properties to the molecule.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The creation of potential drugs often requires confirming the structure of synthesized compounds using modern physical and physico-chemical methods. Research in this area has focused on studying 2-R-imino-1,3-thiazoline derivatives due to their promising direction for searching biologically active substances. For instance, the regioselectivity of the cyclization reaction of certain thiourea with 2-bromo-1-phenylethanone has been determined, which is crucial for understanding the synthesis process and the formation of more thermodynamically advantageous isomers (Perekhoda et al., 2017).

Antimicrobial Activities

Compounds with structural similarities have been synthesized and characterized for their antimicrobial activities. The synthesis involves facile and fast heterocyclization reactions leading to the creation of various bioactive fused heterocyclic compounds. Such compounds have shown higher antimicrobial activities as the fusion of heterocyclic rings increases, indicating their potential use in developing antimicrobial agents (Patel & Patel, 2015).

Quantum Chemical Calculations

Quantum chemical calculations play a vital role in understanding the electronic structure, geometry, and thermodynamic parameters of synthesized compounds. This approach helps in predicting the behavior of compounds in various reactions, thereby aiding in the synthesis of compounds with desired properties and biological activities. For example, the study of the true structure of interaction products through quantum chemical calculations and physico-chemical studies has been crucial in determining the regioselectivity of cyclization reactions (Perekhoda et al., 2017).

Synthesis of Oxadiazoles and Related Compounds

Oxadiazoles and related compounds have been synthesized from various starting materials, leading to the creation of derivatives with potential biological and pharmacological activities. The synthesis processes often involve reactions with specific reagents to yield compounds such as oxadiazoles, thiadiazoles, and triazoles, which are then characterized for their properties and activities (Sharba et al., 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c26-20(17-8-4-3-5-9-17)16-30-22-24-23-21(29-22)18-10-12-19(13-11-18)31(27,28)25-14-6-1-2-7-15-25/h3-5,8-13H,1-2,6-7,14-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUANNEFNZJCPHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4,5-dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B2389048.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)

![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)